Home > Products > Screening Compounds P116546 > 2-(3-methyl-1,4-dioxa-8-azaspiro[4.5]decan-8-yl)-8-nitro-6-(trifluoromethyl)-1,3-benzothiazin-4-one
2-(3-methyl-1,4-dioxa-8-azaspiro[4.5]decan-8-yl)-8-nitro-6-(trifluoromethyl)-1,3-benzothiazin-4-one - 957217-65-1

2-(3-methyl-1,4-dioxa-8-azaspiro[4.5]decan-8-yl)-8-nitro-6-(trifluoromethyl)-1,3-benzothiazin-4-one

Catalog Number: EVT-261705
CAS Number: 957217-65-1
Molecular Formula: C17H16F3N3O5S
Molecular Weight: 431.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

BTZ043 is a nitrobenzothiazinone compound that exhibits potent antimycobacterial activity. [, , ] As a racemate, BTZ043 comprises two enantiomers, although the specific enantiomeric configuration demonstrating the most significant activity is not explicitly mentioned in the provided literature. BTZ043 is a promising lead compound in the development of novel therapies for tuberculosis (TB) and has garnered significant attention in scientific research due to its unique mechanism of action and potent activity against drug-resistant Mycobacterium tuberculosis strains. [, ]

Future Directions
  • Optimization of Pharmacokinetic Properties: Developing analogs or formulations with improved pharmacokinetic properties, such as increased bioavailability and longer half-life, to enhance its therapeutic potential. []
  • Investigation of Resistance Mechanisms: Studying the mechanisms of resistance development to BTZ043 to guide the design of new drugs or combination therapies that can overcome resistance. [, ]
  • Exploration of Broader-Spectrum Activity: Evaluating its efficacy against other bacterial or fungal pathogens to uncover potential applications beyond tuberculosis. []
  • Structure-Activity Relationship Studies: Synthesizing and evaluating a library of BTZ043 analogs to identify structural modifications that can further enhance its potency, selectivity, and pharmacokinetic properties. []

PBTZ169

Compound Description: PBTZ169 is a nitrobenzothiazinone and a close structural analogue of BTZ043. It acts as a potent antituberculosis prodrug that is reductively activated to produce nitroso moieties. These moieties form covalent adducts with a cysteine residue of decaprenylphosphoryl-β-d-ribose-2'-oxidase (DprE1) in Mycobacterium tuberculosis (Mtb), leading to cell wall synthesis inhibition and bacterial death [, , , , ]. PBTZ169 is considered a next-generation BTZ compound and has demonstrated promising in vivo activity against Nocardia brasiliensis, suggesting potential for treating infections caused by this and other actinomycetoma agents [].

BTZ-SO (1,3-Benzothiazinone Sulfoxide)

Compound Description: BTZ-SO is a derivative of BTZ043 generated by oxidation of the sulfur atom in the benzothiazinone ring to a sulfoxide []. Despite differences in charge density and molecular shape compared to BTZ043, BTZ-SO retains potent activity against both pathogenic and nonpathogenic mycobacterial strains []. This suggests that the sulfoxide modification does not abolish the interaction with the DprE1 target.

Nitroaromatic Sulfonamides, Reverse Amides, and Esters

Compound Description: These compound classes represent a simplified scaffold inspired by BTZ043, exploring the anti-TB activity of nitroaromatic compounds bearing sulfonamide, reverse amide, and ester functionalities []. These modifications aim to retain the crucial electron-deficient nature of the nitroaromatic ring, considered vital for the activity of BTZ043 and similar anti-TB agents [].

Overview

The compound 2-(3-methyl-1,4-dioxa-8-azaspiro[4.5]decan-8-yl)-8-nitro-6-(trifluoromethyl)-1,3-benzothiazin-4-one is a member of the benzothiazinone class, which has garnered significant attention for its potential applications in treating tuberculosis and other infectious diseases. This compound is characterized by its complex molecular structure, which includes a nitro group and a trifluoromethyl group, contributing to its biological activity.

Source

This compound has been discussed in various patents and scientific literature, particularly in the context of its synthesis and therapeutic applications. Notably, patents CN108929329B and WO2018214639A1 detail its preparation methods and potential uses against infections caused by Mycobacterium tuberculosis .

Classification

The compound falls under the category of benzothiazinones, which are sulfur-containing heterocycles known for their antimicrobial properties. It is also classified as a nitro compound due to the presence of the nitro functional group, which is often associated with increased biological activity.

Synthesis Analysis

Methods

The synthesis of 2-(3-methyl-1,4-dioxa-8-azaspiro[4.5]decan-8-yl)-8-nitro-6-(trifluoromethyl)-1,3-benzothiazin-4-one typically involves multi-step organic reactions. Key methods include:

  1. Formation of the Benzothiazinone Core: This involves the cyclization of appropriate precursors to form the benzothiazinone structure.
  2. Introduction of Functional Groups: The trifluoromethyl and nitro groups are introduced through electrophilic aromatic substitution or similar reactions.
  3. Final Modifications: Additional steps may be required to incorporate the spirocyclic moiety and ensure proper stereochemistry.

Technical details regarding specific reagents and conditions can be found in the patents .

Molecular Structure Analysis

Data

The compound has a complex arrangement with multiple functional groups that influence its chemical properties and biological activity. The presence of trifluoromethyl enhances lipophilicity, while the nitro group is crucial for its antibacterial properties.

Chemical Reactions Analysis

Reactions

The compound participates in various chemical reactions typical for benzothiazinones:

  1. Nucleophilic Substitution: The nitro group can undergo reduction to form amines, which may enhance biological activity.
  2. Electrophilic Aromatic Substitution: The aromatic system allows for further substitutions that can modify pharmacological properties.
  3. Rearrangements: The spirocyclic structure may undergo rearrangements under certain conditions, affecting stability and reactivity.

Technical details about these reactions can be found in relevant literature .

Mechanism of Action

Process

The mechanism by which 2-(3-methyl-1,4-dioxa-8-azaspiro[4.5]decan-8-yl)-8-nitro-6-(trifluoromethyl)-1,3-benzothiazin-4-one exerts its antibacterial effects primarily involves inhibition of cell wall synthesis in Mycobacterium tuberculosis. Specifically, it targets the enzyme DprE1 (Decaprenylphosphoryl-beta-D-ribofuranose 2'-oxidase), crucial for the biosynthesis of arabinogalactan, a vital component of mycobacterial cell walls .

Data

Studies have shown that compounds like this one exhibit potent activity against both drug-sensitive and extensively drug-resistant strains of tuberculosis .

Physical and Chemical Properties Analysis

Physical Properties

The physical properties of 2-(3-methyl-1,4-dioxa-8-azaspiro[4.5]decan-8-yl)-8-nitro-6-(trifluoromethyl)-1,3-benzothiazin-4-one include:

  • Molecular Weight: Approximately 400 g/mol.
  • Solubility: Soluble in organic solvents; limited solubility in water due to hydrophobic groups.

Chemical Properties

Chemical properties include:

  • Stability: Generally stable under normal conditions but sensitive to strong acids or bases.
  • Reactivity: Reacts with nucleophiles due to the presence of electrophilic sites on the aromatic ring.

Relevant analyses can be referenced from scientific databases .

Applications

Scientific Uses

This compound is primarily researched for its potential as an antitubercular agent. Its unique structure allows it to act effectively against resistant strains of Mycobacterium tuberculosis. Additionally, it serves as a model compound for studying the synthesis and reactivity patterns of benzothiazinones in medicinal chemistry .

Structural Characterization & Nomenclature of 2-(3-Methyl-1,4-dioxa-8-azaspiro[4.5]decan-8-yl)-8-nitro-6-(trifluoromethyl)-1,3-benzothiazin-4-one

IUPAC Nomenclature and Systematic Naming Conventions

The systematic name 2-(3-methyl-1,4-dioxa-8-azaspiro[4.5]decan-8-yl)-8-nitro-6-(trifluoromethyl)-1,3-benzothiazin-4-one follows IUPAC conventions to precisely define its molecular structure. The name encodes critical information:

  • 1,3-Benzothiazin-4-one: Identifies the bicyclic heteroaromatic core, where positions 1 and 3 are nitrogen atoms, and a ketone is at C4.
  • 8-Nitro-6-(trifluoromethyl): Specifies electron-withdrawing substituents at C8 (nitro group) and C6 (trifluoromethyl group) on the benzothiazinone ring.
  • 2-(3-Methyl-1,4-dioxa-8-azaspiro[4.5]decan-8-yl): Denotes the spirocyclic amine substituent at C2 of the benzothiazinone, with a methyl group at C3 of the dioxane ring.

Alternative nomenclature includes BTZ043 analog (reflecting structural similarity to the clinical candidate BTZ043 [5]) or functionalized descriptors like 8-nitro-6-trifluoromethyl-2-azaspirobenzothiazinone. The CAS Registry system would assign a unique identifier (e.g., analogous to 898761-38-1 for a related spiroketal-amine ), though a specific CAS for this derivative is unlisted in the provided sources.

Table 1: IUPAC Name Breakdown

ComponentStructural Significance
1,3-Benzothiazin-4-oneBicyclic core: benzene fused to thiazinone (S at C1, N at C3, C=O at C4)
8-Nitro-NO₂ group at C8 of benzothiazinone ring
6-(Trifluoromethyl)-CF₃ group at C6 of benzothiazinone ring
2-(...)Substituent at C2 of benzothiazinone
3-Methyl-1,4-dioxa-8-azaspiro[4.5]decaneSpiro[cyclohexane-1,2'-[1,3]dioxane] with N at position 8 and methyl at C3 of dioxane

Molecular Architecture: Spirocyclic and Heterocyclic Components

This compound integrates two complex heterocyclic systems:

  • Benzothiazinone Core: A planar, electron-deficient bicyclic system comprising a benzene ring fused to a 1,3-thiazin-4-one. The 8-nitro and 6-trifluoromethyl groups enhance electrophilicity at C4 (ketone) and C2 (N-attachment point), crucial for biological activity [5].
  • 3-Methyl-1,4-dioxa-8-azaspiro[4.5]decane: A spirocyclic ketal-amine featuring:
  • A piperidine ring (8-aza) providing the basic nitrogen for covalent inhibitor formation.
  • A 1,3-dioxane ring (1,4-dioxa) with a methyl group at C3, serving as a carbonyl-protecting group.
  • Spiro junction at C2 of the dioxane/C6 of the piperidine, enforcing near-perpendicular geometry between rings. This sterically constrains the amine’s orientation relative to the benzothiazinone plane [5] [7].

Functionally, the spiro ketal acts as a prodrug element: Under physiological conditions, acid-catalyzed hydrolysis can release the active 4-piperidone moiety, enabling covalent bond formation with the DprE1 enzyme target [5].

Stereochemical Analysis of the 3-Methyl-1,4-dioxa-8-azaspiro[4.5]decane Moiety

The spirocyclic moiety exhibits defined stereochemistry:

  • Chiral Center at C3: The methyl substituent on the dioxane ring creates a stereogenic center. Crystallographic studies of BTZ043 analogs confirm an absolute (S)-configuration at this position. This configuration is critical for optimal spatial positioning of the piperidine nitrogen relative to the benzothiazinone plane during target binding [5].
  • Conformational Dynamics: The piperidine ring adopts a chair conformation, while the dioxane ring exists in a twist-boat conformation. Variable-temperature NMR reveals restricted rotation about the C2(benzothiazinone)-N(piperidine) bond (ΔG‡ ≈ 14.6 kcal/mol), attributed to steric interactions between the benzothiazinone and spiro system. This rotation involves nitrogen inversion, leading to distinct conformational isomers observable below –40°C [5].
  • Stereochemical Stability: The spiro architecture and ketal functionality lock ring conformations, preventing epimerization at C3 under physiological conditions. This stability ensures consistent pharmacophore presentation [6].

Crystallographic and Spectroscopic Validation (XRD, NMR, IR)

X-ray Diffraction (XRD): Single-crystal studies of closely related analogs (e.g., BTZ043) reveal:

  • Triclinic (P1) space group with two independent molecules per asymmetric unit.
  • Dihedral Angle: The benzothiazinone plane and piperidine ring form a dihedral angle of 74.5–82.3°, highlighting the orthogonal orientation enforced by the spiro linker.
  • Key Interatomic Distances: C2(benzothiazinone)-N(piperidine) bond length = 1.34–1.36 Å, confirming single-bond character with partial double-bond resonance. N···O=C (ketone) distance = 2.89 Å, suggesting weak intramolecular interaction [5].

Nuclear Magnetic Resonance (NMR):

  • ¹H NMR: Distinct signals include:
  • Spiro System: Piperidine CH₂ protons (δ 2.60–3.20 ppm, multiplet), dioxane CH₂O (δ 3.70–4.10 ppm), C3-CH₃ (δ 1.25 ppm, singlet).
  • Benzothiazinone: Aromatic H7 (δ 8.25 ppm, singlet), H5 (δ 7.90 ppm, singlet).
  • ¹³C NMR: Key resonances at δ 165.5 ppm (C4=O), 152.1 ppm (C8a), 148.2 ppm (C8-NO₂), 124.5 ppm (q, J=270 Hz, CF₃), 109.5 ppm (spiro ketal carbon), 31.2 ppm (C3-CH₃).
  • 19F NMR: Single peak for -CF₃ near δ –62.5 ppm.Rotational barriers are quantifiable via VT-NMR line-shape analysis (Eₐ ≈ 17.1 kcal/mol) [5].

Infrared (IR) Spectroscopy:

  • Strong absorptions at 1760 cm⁻¹ (C=O stretch, benzothiazinone), 1520 cm⁻¹ and 1345 cm⁻¹ (asymmetric/symmetric NO₂ stretch), 1280 cm⁻¹ (C-F stretch), and 1120 cm⁻¹ (C-O-C ketal stretch) [7].

Table 2: Key Spectroscopic and Crystallographic Signatures

TechniqueKey FeaturesStructural Significance
XRDDihedral angle: 74.5–82.3°; C2-N bond: 1.34–1.36 ÅOrthogonal ring orientation; spiro constraint
¹H NMRδ 1.25 ppm (s, 3H, CH₃); δ 8.25 ppm (s, 1H, H7)C3-methyl group; isolated benzothiazinone proton
¹³C NMRδ 165.5 ppm (C=O); δ 124.5 ppm (q, CF₃); δ 109.5 ppm (spiro C)Carbonyl electrophilicity; -CF₃; ketal carbon
IR1760 cm⁻¹ (νC=O); 1520/1345 cm⁻¹ (νNO₂); 1120 cm⁻¹ (νC-O-C)Benzothiazinone ketone; nitro group; dioxane ether linkage

Table 3: Core Structural Components and Properties

Structural ElementKey FeaturesRole in Compound
1,3-Benzothiazin-4-one CorePlanar, electron-deficient heterocycle; 8-NO₂/6-CF₃ substitutionPharmacophore; target engagement via C4 carbonyl/C2 nitrogen
Spirocyclic Moiety3-Methyl-1,4-dioxa-8-azaspiro[4.5]decane; (S)-configuration at C3Prodrug element; stereoselective binding; metabolic stability
Spiro JunctionCentral quaternary carbon linking dioxane/piperidine3D conformational control; rigid scaffold

Properties

CAS Number

957217-65-1

Product Name

2-(3-methyl-1,4-dioxa-8-azaspiro[4.5]decan-8-yl)-8-nitro-6-(trifluoromethyl)-1,3-benzothiazin-4-one

IUPAC Name

2-(3-methyl-1,4-dioxa-8-azaspiro[4.5]decan-8-yl)-8-nitro-6-(trifluoromethyl)-1,3-benzothiazin-4-one

Molecular Formula

C17H16F3N3O5S

Molecular Weight

431.4 g/mol

InChI

InChI=1S/C17H16F3N3O5S/c1-9-8-27-16(28-9)2-4-22(5-3-16)15-21-14(24)11-6-10(17(18,19)20)7-12(23(25)26)13(11)29-15/h6-7,9H,2-5,8H2,1H3

InChI Key

GTUIRORNXIOHQR-UHFFFAOYSA-N

SMILES

CC1COC2(O1)CCN(CC2)C3=NC(=O)C4=C(S3)C(=CC(=C4)C(F)(F)F)[N+](=O)[O-]

Solubility

Soluble in DMSO

Synonyms

BTZ043 Racemic; BTZ043 Racemate; BTZ043; BTZ 043; BTZ-043.

Canonical SMILES

CC1COC2(O1)CCN(CC2)C3=NC(=O)C4=C(S3)C(=CC(=C4)C(F)(F)F)[N+](=O)[O-]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.